molecular formula C123H195N31O39 B011732 CS1 Peptide CAS No. 107978-77-8

CS1 Peptide

Cat. No. B011732
M. Wt: 2732 g/mol
InChI Key: NXAKDBCNODQXBZ-YSZCVPRFSA-N
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Description

The CS1 Peptide, also known as Fibronectin CS1 Peptide, is a cell attachment domain located in the type III homology connecting segment (IIICS) of fibronectin . It actively inhibits tumor metastases in spontaneous and experimental metastasis models . The use of Fibronectin CS1 Peptide might offer a promising therapeutic approach for combating and preventing cancer metastasis .


Synthesis Analysis

Peptides are synthesized by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another . Four CS1 peptides were selected as potential HLA-A2-specific peptides: CS1 9-17 (TLIYILWQL), CS1 232-240 (LLVPLLLSL), CS1 236-245 (LLLSLFVLGL), and CS1 239-247 (SLFVLGLFL) .


Molecular Structure Analysis

The full-length CS1 cDNA sequence was obtained by 5′ rapid amplification of cDNA ends . The deduced Cs1 protein consists of a signal peptide and five TRs of 21 amino acids . The CS1 Peptide contains total 394 bond(s); 199 non-H bond(s), 41 multiple bond(s), 80 rotatable bond(s), 31 double bond(s), 10 aromatic bond(s), 7 five-membered ring(s), 5 carboxylic acid(s) (aliphatic), 2 primary amide(s) (aliphatic), 19 secondary amide(s) (aliphatic), 5 tertiary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 8 hydroxyl .


Chemical Reactions Analysis

Peptides and proteins can be analyzed on a chromatographic timescale by coupling nanoflow reverse-phase (RP) liquid chromatography (LC) to electron-transfer dissociation (ETD) mass spectrometry .


Physical And Chemical Properties Analysis

The CS1 peptide has a molecular formula of C38H64N8O15 and a molecular weight of 872.96 . The peptide is soluble in water .

Safety And Hazards

Intestinal wall disruption, erythrocytes and lymphocytes toxicity, free radical production, enzymopathic and immunopathic tissue damage and cytotoxicity due to the consumption of peptides are the main problems in the biological system that lead to various complicated disorders .

Future Directions

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body .

properties

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAKDBCNODQXBZ-YSZCVPRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H195N31O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fibronectin connecting segment 1

CAS RN

107978-77-8
Record name CS1 Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
429
Citations
MJ May, G Entwistle, MJ Humphries… - Journal of Cell …, 1993 - journals.biologists.com
… inhibited by CS1 peptide. These … CS1 peptide and to a recombinant soluble (rs) form of human VCAM-1. Lymphocyte binding to rsVCAM-1 was also completely blocked by CS1 peptide. …
Number of citations: 85 journals.biologists.com
A Komoriya, LJ Green, M Mervic, SS Yamada… - Journal of Biological …, 1991 - Elsevier
… In the present study, we have focused on identifying a minimal active amino acid sequence within the CS1 peptide. Of particular interest was whether critical residues for CS1mediated …
Number of citations: 522 www.sciencedirect.com
DL Boyle, Y Shi, S Gay, GS Firestein - Cellular immunology, 2000 - Elsevier
… CS1 peptide … CS1 peptide containing the LDV sequence (the minimal CS1 binding motif) (10) blocked VCAM-1-binding as well as adhesion to CS1 displayed on EC. The CS1 peptide …
Number of citations: 21 www.sciencedirect.com
J Bae, W Song, R Smith, J Daley, YT Tai… - British journal of …, 2012 - Wiley Online Library
… the appropriate CS1 peptide (▪). … CS1 peptide-stimulated CTL were evaluated for their ability to release IFN-γ upon stimulation with T2 cells pulsed with the appropriate CS1 peptide…
Number of citations: 49 onlinelibrary.wiley.com
CF Craddock, B Nakamoto, M Elices… - British journal of …, 1997 - Wiley Online Library
… CS1 peptide, donor bone marrow cells were incubated at room temperature for 30min with either CS1 peptide or … The effect of CS1 peptide on the number of circulating progenitors was …
Number of citations: 45 onlinelibrary.wiley.com
A Masumoto, ME Hemler - Journal of Biological Chemistry, 1993 - Elsevier
… to VCAM-1 and to CS1 peptide were virtually indistinguishable, … critical differences between adhesion to CS1 peptide (or larger … These two differences between adhesion to CS1 peptide …
Number of citations: 326 www.sciencedirect.com
P Kamarajan, A Garcia-Pardo, NJ D'Silva, YL Kapila - BMC cancer, 2010 - Springer
… for 16 h in the presence of scrambled CS1 peptide, CS1 peptide or CS1 blocking peptide. In … (Oligos Etc) [25] and incubated with CS1 peptide for 16 h. Standard photographs were taken …
Number of citations: 34 link.springer.com
H Liu, J Dolkas, K Hoang… - Journal of …, 2015 - jneuroinflammation.biomedcentral …
… Based on our results, we concluded that acute local CS1 peptide therapy delayed the development of mechanical, but not thermal, pain hypersensitivity by at least 1 week. …
A Ager, MJ Humphries - International immunology, 1990 - academic.oup.com
… immobilized on tissue culture plastic and that CS1 peptide was a specific inhibitor of … sequence of CS1 peptide is unique to the IIICS in fibronectin and we suggest that the CS1 peptide-…
Number of citations: 59 academic.oup.com
AC van Dinther-Janssen, ST Pals… - Annals of the …, 1993 - ard.bmj.com
… The aim of this study was to determine whether the CS1 peptide also affects the binding of peripheral blood lymphocytes to HEVs in PLNs and endothelium in inflamed rheumatoid …
Number of citations: 42 ard.bmj.com

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